1-(3-Ethyl-4-methoxyphenyl)methanamine
Description
1-(3-Ethyl-4-methoxyphenyl)methanamine is a substituted benzylamine derivative characterized by a methoxy group at the para position and an ethyl group at the meta position on the phenyl ring, with a primary amine (-CH$2$NH$2$) attached to the aromatic core. This compound is structurally related to numerous methanamine derivatives, which are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science. Its unique substitution pattern distinguishes it from simpler analogs like 1-(3-methoxyphenyl)methanamine (, C$8$H${11}$NO) and 1-(4-methoxyphenyl)methanamine (CAS 224-90-0, ), which lack the ethyl substituent .
Properties
CAS No. |
744185-65-7 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(3-ethyl-4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C10H15NO/c1-3-9-6-8(7-11)4-5-10(9)12-2/h4-6H,3,7,11H2,1-2H3 |
InChI Key |
FNFHKKFZRIVCEW-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)CN)OC |
Canonical SMILES |
CCC1=C(C=CC(=C1)CN)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The ethyl and methoxy substituents significantly influence the compound’s physicochemical and biological properties. Key analogs include:
- Electronic Effects : The electron-donating methoxy group enhances aromatic ring stability and influences hydrogen-bonding capacity, while the ethyl group increases hydrophobicity compared to methyl analogs .
Physicochemical Properties
NMR Spectral Data Comparison
NMR data from structurally related Schiff bases (e.g., N-benzylidene derivatives) highlight substitution-driven shifts:
For this compound, the ethyl group (δ ~1.2–1.4 ppm for CH$3$, δ ~2.4–2.6 ppm for CH$2$) and methoxy (δ ~3.8 ppm) would dominate the spectrum, with amine protons typically appearing as broad singlets (~1.5–2.5 ppm).
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